molecular formula C7H9ClN2OS B1595059 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide CAS No. 50772-54-8

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1595059
CAS RN: 50772-54-8
M. Wt: 204.68 g/mol
InChI Key: BYIWUVZIBZLZOQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the CAS Number: 50772-54-8 . It has a molecular weight of 204.68 and its IUPAC name is 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is 1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) . This indicates the presence of a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a solid substance with a melting point of 130 - 132 degrees Celsius .

Scientific Research Applications

1. Dyeing Nylon-6 Fabric

  • Application Summary: This compound is used in the synthesis of new reactive disperse dyes, which are applied to dye nylon-6 fabric in supercritical carbon dioxide (scCO2) .
  • Methods of Application: The new dyestuffs were synthesized from 2-chloro-N-(4-aryl-5-arylazo-thiazol-2-yl)-acetamide derivatives. These new dyes were applied to dye the nylon-6 fabric in scCO2. The chemical structures of these new dyes were explained by elemental and spectroscopic analyses .
  • Results: All four dyes exhibited strong color strength, which may be attributed to excellent dye penetration in the fabric afforded by scCO2. The color fastness of dyed samples was measured, and the results demonstrated excellent values and extremely satisfactory washing durability .

2. Anti-tubercular Compounds

  • Application Summary: Benzothiazole based anti-tubercular compounds are synthesized using 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

3. Polymerization of Methacrylates and Methacrylamides

  • Application Summary: This compound can be used to polymerize methacrylates and methacrylamides, with good molecular weight control and moderate polydispersities .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of the compound as a catalyst or initiator in the polymerization process .
  • Results: The results include the successful polymerization of methacrylates and methacrylamides, with good control over the molecular weight of the resulting polymers .

4. Synthesis of Biologically Active Compounds

  • Application Summary: Thiazole derivatives, including those synthesized from 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, have been found to exhibit a wide range of biological activities .
  • Methods of Application: The synthesis of these biologically active compounds involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results: The resulting compounds have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

5. Synthesis of Phenoxy Thiazoles

  • Application Summary: This compound is used in the synthesis of phenoxy thiazoles, which have been screened for cytotoxic and anti-proliferative activity against multiple cancer cells .
  • Methods of Application: The synthesis of phenoxy thiazoles involves starting with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. Finally, phenoxy acetic acids and ethanolamine are subjected to microwave irradiation .
  • Results: The synthesized phenoxy thiazoles showed promising cytotoxic and anti-proliferative activity against multiple cancer cells .

6. Synthesis of Triazole Derivatives

  • Application Summary: Triazole derivatives, which show a variety of biological activities, can be synthesized using 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .
  • Methods of Application: The synthesis of triazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results: The resulting triazole derivatives have shown diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

The safety information for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIWUVZIBZLZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357069
Record name 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

CAS RN

50772-54-8
Record name 2-Chloro-N-(4,5-dimethyl-2-thiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50772-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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